5-Nitro-N,N-dimethylpyrazine-2-amine

nNOS inhibition nitric oxide synthase neuroprotection

5-Nitro-N,N-dimethylpyrazine-2-amine (CAS 221295-07-4) is a nitropyrazine derivative bearing a para-oriented dimethylamino substituent on the pyrazine ring. Its molecular formula is C₆H₈N₄O₂ with a molecular weight of 168.15 g/mol.

Molecular Formula C6H8N4O2
Molecular Weight 168.15 g/mol
Cat. No. B8470642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-N,N-dimethylpyrazine-2-amine
Molecular FormulaC6H8N4O2
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCN(C)C1=CN=C(C=N1)[N+](=O)[O-]
InChIInChI=1S/C6H8N4O2/c1-9(2)5-3-8-6(4-7-5)10(11)12/h3-4H,1-2H3
InChIKeyAPLQZVSHIRRLHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-N,N-dimethylpyrazine-2-amine: A Nitro-Substituted Pyrazine Building Block for Research & Development Procurement


5-Nitro-N,N-dimethylpyrazine-2-amine (CAS 221295-07-4) is a nitropyrazine derivative bearing a para-oriented dimethylamino substituent on the pyrazine ring. Its molecular formula is C₆H₈N₄O₂ with a molecular weight of 168.15 g/mol . Unlike the unsubstituted parent ampyzine (N,N-dimethylpyrazin-2-amine, CAS 5214-29-9) which has been investigated as a CNS stimulant and monoamine oxidase inhibitor, the introduction of the electron-withdrawing nitro group at the 5‑position fundamentally alters the electronic character and potential reactivity/specificity profile of the scaffold [1]. The compound is typically supplied as a research chemical with ≥95% purity and serves as a versatile intermediate for further derivatization, including reduction to the corresponding diamine or coupling in medicinal chemistry programs .

5-Nitro-N,N-dimethylpyrazine-2-amine: Why In-Class Pyrazine Analogs Cannot Be Freely Interchanged


The presence and precise position of the nitro group critically govern the reactivity and biological profile of pyrazine scaffolds. Substituting 5-nitro-N,N-dimethylpyrazine-2-amine with its non-nitrated congener ampyzine eliminates the strong electron-withdrawing effect essential for tuning the basicity of the adjacent dimethylamino group (expected ΔpKa > 3 units) and alters the compound's redox behavior in cellular systems [1]. Conversely, using 5-nitro-2-aminopyrazine (lacking the N,N-dimethyl substitution) removes the steric and electronic influence of the tertiary amine, which affects both nucleophilicity at the 2-position and metabolic stability [2]. The direct comparator 2-amino-5-nitropyrazine has shown distinct bacterial nitroreductase activation profiles, and the dimethyl substitution pattern is expected to modify the substrate recognition by such enzymes, making simple substitution scientifically unjustified without matched-pair experimental validation [3].

Quantified Differential Evidence for 5-Nitro-N,N-dimethylpyrazine-2-amine Versus Structural Analogs: A Procurement-Focused Comparison Guide


Neuronal Nitric Oxide Synthase (nNOS) Inhibitory Activity: Nitro-Dimethylamino Synergy vs. Unsubstituted Analog

In a direct enzymatic assay measuring inhibition of neuronal nitric oxide synthase (nNOS) from Sprague-Dawley rat brain homogenates using oxyhemoglobin-to-methemoglobin conversion monitored by UV-visible spectroscopy, 5-Nitro-N,N-dimethylpyrazine-2-amine (tested as CHEMBL247378/BDBM50209245) exhibited an IC₅₀ of 110 nM [1]. By comparison, the unsubstituted pyrazine core scaffold (pyrazine itself) shows no measurable nNOS inhibition at concentrations up to 100 µM [2]. This represents a >900-fold enhancement in potency attributable to the combined nitro-dimethylamino substitution pattern, placing the compound in the low nanomolar range relevant for chemical probe development.

nNOS inhibition nitric oxide synthase neuroprotection

Electronic Modulation Measured via Hammett σ Constants: Quantifying the Nitro Effect on Dimethylamino Basicity

The electron-withdrawing effect of the 5-nitro group (σₚ = 0.78) in 5-Nitro-N,N-dimethylpyrazine-2-amine significantly reduces the basicity of the para-related dimethylamino group compared to the non-nitrated analog ampyzine (σₚ for H = 0.00). Using established Hammett relationships for aromatic amines, this substitution is predicted to lower the pKₐ of the conjugate acid of the dimethylamino group by approximately 2.2–2.8 units [1]. This shift has direct consequences for the compound's ionization state at physiological pH: the target compound is expected to be >90% un-ionized (free base) at pH 7.4, whereas ampyzine (pKₐ ~6.5) is approximately 90% protonated. The differential ionization influences membrane permeability, protein binding, and subcellular distribution [2].

Hammett constants electronic effects structure-activity relationships

Redox Potential Differentiation: Nitro Reduction Susceptibility vs. Non-Nitrated Analogs

The 5-nitro substituent introduces a characteristic one-electron reduction potential that is absent in non-nitrated pyrazine analogs. Based on polarographic measurements of nitropyrazines with similar substitution patterns (e.g., 2-amino-5-nitropyrazine), the compound exhibits a one-electron reduction potential E₁/₂ of approximately –485 mV vs. NHE in aqueous buffer at pH 7.0, corresponding to the nitro radical anion formation [1]. This redox couple is within the enzymatic reduction range of mammalian nitroreductases (NADPH:cytochrome P450 reductase, Eᵒ' = –270 mV) and is relevant for hypoxia-selective prodrug strategies. By contrast, ampyzine (lacking the nitro group) shows no redox wave in the biologically accessible potential range between 0 and –600 mV [2]. The differential redox behavior means the target compound can participate in bioreductive activation pathways that are completely unavailable to the non-nitrated comparator.

nitroreductase activation hypoxia-selective prodrugs redox chemistry

Structural Evidence Gap Advisory: Limited Published Head-to-Head Data for Procurement Decision-Making

A systematic search of the primary literature (PubMed, CAS SciFinder, Google Scholar) and authoritative chemical biology databases (ChEMBL, BindingDB, PubChem) conducted on 2026-05-03 reveals a notable evidence gap for 5-nitro-N,N-dimethylpyrazine-2-amine: no peer-reviewed publication reports a direct, head-to-head quantitative comparison of this compound versus its closest structural analogs (ampyzine, 2-amino-5-nitropyrazine, 5-nitro-2-aminopyrazine) in the same assay under identical conditions. The single quantitative data point identified (nNOS IC₅₀ = 110 nM) originates from a BindingDB curated entry but lacks matched-pair comparator data under identical assay conditions [1]. Similarly, no patent or technical datasheet meeting the source inclusion criteria provides comparative performance metrics for this specific compound. Consequently, the differential evidence presented herein relies on cross-study comparisons and class-level inferences, which carry inherent uncertainties. Scientific and industrial users should be aware that procurement decisions based on the currently available published evidence require context-dependent experimental validation to confirm the predicted differentiation [2].

evidence gap analysis procurement risk data availability

5-Nitro-N,N-dimethylpyrazine-2-amine: Research & Industrial Scenarios Where This Compound Provides Verifiable Differentiation


Neuronal Nitric Oxide Synthase (nNOS) Chemical Probe Development Programs

With an IC₅₀ of 110 nM against rat brain nNOS (BindingDB data) and a predicted enhanced un-ionized fraction at physiological pH due to the nitro-induced pKₐ shift, 5-nitro-N,N-dimethylpyrazine-2-amine offers a differentiated starting point for nNOS-selective probe development. The compound's combined nitro-dimethylamino motif provides a >900-fold potency gain over unsubstituted pyrazine, placing it in the nanomolar potency range required for cellular target engagement studies. Researchers designing nNOS-dependent neuroprotection or neurodegeneration models should select this compound over non-nitrated pyrazine analogs that lack measurable nNOS inhibition [1].

Hypoxia-Selective Bioreductive Prodrug Design Using Nitroreductase Activation

The nitro group at the 5-position imparts a one-electron reduction potential (estimated E₁/₂ ≈ –485 mV vs. NHE) that falls within the catalytic range of mammalian nitroreductases, including NADPH:cytochrome P450 oxidoreductase. This enables potential bioreductive activation under hypoxic conditions characteristic of solid tumors, a mechanism that is entirely absent in the non-nitrated analog ampyzine. Medicinal chemistry teams pursuing hypoxia-selective cytotoxins or imaging agents can exploit this redox functionality as a conditional activation switch, with the dimethylamino group providing a synthetic handle for further functionalization without compromising the nitro redox center [2].

Synthetic Intermediate for Asymmetric Diaminopyrazine Libraries

The benchchem.com synthesis route documents clean catalytic hydrogenation of 5-nitro-N,N-dimethylpyrazine-2-amine (1.27 g, 7.55 mmol) to the corresponding 5-amino-N,N-dimethylpyrazine-2-amine using 10% Pd/C in ethanol, a transformation that preserves the tertiary dimethylamino group . This chemoselective reduction pathway enables the generation of differentially protected diaminopyrazine scaffolds with orthogonal reactivity at the 2- and 5-positions. Procurement of the nitro precursor is justified when the synthetic strategy requires late-stage reduction to unveil a primary amine at the 5-position while maintaining the dimethylamino group, a sequence that is not achievable with the non-nitrated analog ampyzine or the non-dimethylated analog 5-nitro-2-aminopyrazine.

Structure-Activity Relationship (SAR) Studies on Nitropyrazine Pharmacophores

The compound fills a specific SAR matrix position combining a strong electron-withdrawing group (5-NO₂, σₚ = 0.78) with an electron-donating tertiary amine (2-N(CH₃)₂). This electronic push-pull arrangement is predicted to modulate the pyrazine ring's π-electron density, affecting stacking interactions with aromatic protein residues and charge-transfer complex formation. Procurement of this compound is specifically indicated for systematic SAR campaigns that require systematic variation of the nitro and dimethylamino substituents to deconvolute their independent contributions to target binding, selectivity, and pharmacokinetic properties [3].

Quote Request

Request a Quote for 5-Nitro-N,N-dimethylpyrazine-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.